1-Cyclopropanecarbonyl-4-hydroxypiperidine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-Cyclopropanecarbonyl-4-hydroxypiperidine” has been studied. For instance, a series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized . Another study disclosed a synthesis method of N-boc-4-hydroxypiperidine .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “1-Cyclopropanecarbonyl-4-hydroxypiperidine” have been explored. For example, a series of intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been summarized .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxypiperidine, a related compound, include a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg (lit.), and a density of 0.9903 (rough estimate) .Scientific Research Applications
Conformational Studies
- Cyclopropane rings, like those in 1-Cyclopropanecarbonyl-4-hydroxypiperidine, are effective in restricting the conformation of biologically active compounds. This characteristic is useful for enhancing activity and investigating bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Synthetic Applications
- Cyclopropanes substituted with electron-donating groups and adjacent multiple bonds, like 1-Cyclopropanecarbonyl-4-hydroxypiperidine, serve as unique synthetic building blocks. They are accessible through various routes, including cyclopropanone hemiacetals and 1-hydroxycyclopropylcarbonyl derivatives (Salaün, 1988).
Polymer Chemistry
- Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound similar to 1-Cyclopropanecarbonyl-4-hydroxypiperidine, has been oligomerized using enzymes. This oligomerization occurs in aqueous medium, indicating potential applications in green chemistry and polymer synthesis (Pang, Ritter, & Tabatabai, 2003).
Antimicrobial Activity
- N-ethoxyethylpiperidine derivatives, structurally related to 1-Cyclopropanecarbonyl-4-hydroxypiperidine, have shown antimicrobial activity. The introduction of cyclopropane and fluorophenyl fragments into these structures has been investigated for their potential biological activities (Issayeva et al., 2019).
Cyclopropane Synthesis
- Cyclopropanes, a key feature in 1-Cyclopropanecarbonyl-4-hydroxypiperidine, are synthesized using stabilized phosphorus ylides and gamma-hydroxy enones derived from 1,2-dioxines. This synthesis explores the mechanistic aspects and scope of reactions to create diversely functionalized cyclopropanes (Avery, Taylor, & Tiekink, 2000).
Safety And Hazards
Future Directions
Piperidines, which include “1-Cyclopropanecarbonyl-4-hydroxypiperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
cyclopropyl-(4-hydroxypiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7-8,11H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYJQTDVXDWHTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonyl-4-hydroxypiperidine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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